molecular formula C8H8F3NO2 B8118886 2-Methoxy-3-(trifluoromethoxy)aniline

2-Methoxy-3-(trifluoromethoxy)aniline

Cat. No.: B8118886
M. Wt: 207.15 g/mol
InChI Key: SNDXZTBNCFRHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(trifluoromethoxy)aniline is a chemical compound that features an amino group and a trifluoromethoxy group attached to an anisole backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto an anisole derivative, followed by the introduction of the amino group. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes nitration to form 2-nitro-6-(trifluoromethoxy)anisole. This intermediate is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group in intermediates can be reduced to form the amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro intermediates results in the formation of the desired amino compound .

Scientific Research Applications

2-Methoxy-3-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of neuroprotective agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. For instance, it has been shown to antagonize voltage-dependent sodium channels, which can modulate neuronal activity. This property makes it a potential candidate for the development of neuroprotective drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(trifluoromethoxy)benzoxazole
  • 2-Amino-6-(trifluoromethoxy)benzothiazole
  • 2-Amino-6-(trifluoromethoxy)benzonitrile

Uniqueness

2-Methoxy-3-(trifluoromethoxy)aniline is unique due to the presence of both an amino group and a trifluoromethoxy group on an anisole backbone. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which are not observed in its analogues.

Properties

IUPAC Name

2-methoxy-3-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-7-5(12)3-2-4-6(7)14-8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDXZTBNCFRHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.